N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
CAS No.: 852440-13-2
Cat. No.: VC5128867
Molecular Formula: C20H16ClN5O3
Molecular Weight: 409.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852440-13-2 |
|---|---|
| Molecular Formula | C20H16ClN5O3 |
| Molecular Weight | 409.83 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C20H16ClN5O3/c1-29-17-8-7-13(21)9-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,24,27) |
| Standard InChI Key | LVNJUXAYGQIOQS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications, particularly in treating diseases such as cancer and viral infections. The compound's structure features a chloro-substituted methoxyphenyl moiety and a pyrazolo[3,4-d]pyrimidine core, contributing to its unique chemical properties and biological activities.
2.1. Molecular Characteristics
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Molecular Formula: The molecular formula for N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is not explicitly provided in the available sources, but it is known to have a molecular weight of approximately 353.79 g/mol.
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Solubility: The compound exhibits specific solubility characteristics, typically showing moderate solubility in organic solvents but limited water solubility, which can pose challenges for formulation in aqueous environments.
2.2. Spectral Characteristics
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to determine its structural features and purity.
Synthesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves several steps, including the use of specific reaction conditions such as temperature control, solvent choice, and catalysts like palladium or copper to enhance yields and selectivity.
4.1. Mechanism of Action
The mechanism of action primarily involves interaction with specific enzymes or receptors within biological systems. While the exact mechanism is not fully elucidated, compounds in this class are believed to interact with targets involved in cell signaling pathways related to disease progression.
4.2. Therapeutic Potential
N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide holds potential applications in treating various diseases due to its structural features and biological activities. Further research is necessary to explore its therapeutic potential fully.
Chemical Reactions
The compound can undergo various chemical reactions, including oxidation and nucleophilic substitutions. Common reagents for these reactions include oxidizing agents and nucleophiles, leading to the formation of quinone derivatives and substituted derivatives, respectively.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide | Pyrazolo[3,4-d]pyrimidine with cyclopropyl substituent | Different substituents on the pyrazolo core |
| N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide | Pyrazolo[3,4-d]pyrimidine linked to propanamide | Longer alkyl chain linkage |
| N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide | Pyrazolo[3,4-d]pyrimidine with acetamide linkage | Specific combination of substituents |
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